molecular formula C34H35F2N3O6 B1662253 3'-Fluorobenzylspiperone maleate CAS No. 1135278-61-3

3'-Fluorobenzylspiperone maleate

Cat. No.: B1662253
CAS No.: 1135278-61-3
M. Wt: 619.7 g/mol
InChI Key: JURUFADWVGXLOY-BTJKTKAUSA-N
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Description

3’-Fluorobenzylspiperone maleate is a potent and selective ligand for the dopamine D2 receptor. It is known for its high affinity for the D2 receptor, making it a valuable compound in neuropharmacological research. The compound has a molecular formula of C30H31F2N3O2·C4H4O4 and a molecular weight of 619.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluorobenzylspiperone maleate involves multiple steps, starting with the preparation of the fluorobenzyl derivative. The key steps include:

    Fluorination: Introduction of the fluorine atom into the benzyl ring.

    Spiperone Derivative Formation: Coupling the fluorobenzyl derivative with spiperone under controlled conditions.

    Maleate Formation: Reacting the resulting compound with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of 3’-Fluorobenzylspiperone maleate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluorobenzylspiperone maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorobenzylspiperone oxides, while reduction may produce fluorobenzylspiperone alcohols .

Scientific Research Applications

3’-Fluorobenzylspiperone maleate has several scientific research applications:

Mechanism of Action

3’-Fluorobenzylspiperone maleate exerts its effects by binding to the dopamine D2 receptor with high affinity. This binding inhibits the receptor’s activity, leading to modulation of dopamine signaling pathways. The compound’s selectivity for the D2 receptor over other receptors, such as serotonin 5-HT2, makes it a valuable tool for studying dopamine-related processes .

Comparison with Similar Compounds

    Spiperone: A non-fluorinated analog with lower affinity for the D2 receptor.

    Haloperidol: Another dopamine receptor antagonist with different receptor selectivity.

    Raclopride: A selective D2 receptor antagonist used in similar research applications.

Uniqueness: 3’-Fluorobenzylspiperone maleate is unique due to its high affinity and selectivity for the dopamine D2 receptor. Compared to spiperone, it has a 2.5-fold greater affinity for the D2 receptor and a 12-fold lower affinity for the serotonin 5-HT2 receptor, making it a more selective tool for studying dopamine-related pathways .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-[(3-fluorophenyl)methyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31F2N3O2.C4H4O4/c31-25-13-11-24(12-14-25)28(36)10-5-17-33-18-15-30(16-19-33)29(37)34(21-23-6-4-7-26(32)20-23)22-35(30)27-8-2-1-3-9-27;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,20H,5,10,15-19,21-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURUFADWVGXLOY-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC4=CC(=CC=C4)F)CCCC(=O)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35F2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042575
Record name 3'-Fluorobenzylspiperone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135278-61-3
Record name 3'-Fluorobenzylspiperone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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